Product packaging for 2-Methoxy-1h-pyrrole(Cat. No.:CAS No. 71580-13-7)

2-Methoxy-1h-pyrrole

Cat. No.: B12984263
CAS No.: 71580-13-7
M. Wt: 97.12 g/mol
InChI Key: FYXXJXKLTCPPHW-UHFFFAOYSA-N
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Description

2-Methoxy-1H-pyrrole (CAS 5264-35-7) is an organic compound with the molecular formula C5H9NO and a molecular weight of 99.13 g/mol . It is a five-membered nitrogen-containing heterocycle, a class of compounds widely recognized as a fundamental scaffold in medicinal chemistry due to their prevalence in biologically active molecules . Nitrogen heterocycles like pyrrole are valuable structural elements that can interact with various enzymes and receptors, leading to specific biological activities . They are found in many natural products and approved drugs, contributing to properties such as improved lipophilicity, which can influence a molecule's ability to penetrate cell membranes . As a substituted pyrrole derivative, this compound serves as a versatile building block or intermediate for researchers developing new compounds in fields such as antibacterial drug discovery and the synthesis of complex hetero-aromatic systems . Its specific mechanism of action and detailed research applications are areas of ongoing scientific exploration. This product is provided with a Certificate of Analysis to ensure quality and is intended for research purposes in a laboratory setting only . It is strictly for research use and is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO B12984263 2-Methoxy-1h-pyrrole CAS No. 71580-13-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71580-13-7

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

2-methoxy-1H-pyrrole

InChI

InChI=1S/C5H7NO/c1-7-5-3-2-4-6-5/h2-4,6H,1H3

InChI Key

FYXXJXKLTCPPHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN1

Origin of Product

United States

Theoretical Framework for Pyrrole Ring Systems in Organic Synthesis

The pyrrole (B145914) ring, a five-membered aromatic heterocycle with the formula C₄H₄NH, serves as a fundamental building block in organic synthesis. ijrst.com Its aromaticity, arising from the delocalization of the nitrogen lone pair electrons with the four carbon p-orbitals, dictates its reactivity. Unlike benzene, pyrrole is significantly more reactive towards electrophilic aromatic substitution, with a preference for the C-2 and C-5 positions. ijrst.com This enhanced reactivity is attributed to the ability of the nitrogen atom to stabilize the positive charge in the reaction intermediate. ijrst.com

The synthesis of the pyrrole core can be achieved through various classical methods, including the Paal-Knorr, Hantzsch, and Knorr pyrrole syntheses, each offering pathways to differently substituted pyrrole derivatives. clockss.orgwikipedia.org Modern synthetic strategies have expanded to include methods like the Van Leusen and Barton-Zard reactions, as well as transition-metal-catalyzed cyclizations and ring contraction methodologies. wikipedia.orgeurekaselect.com These methods provide access to a wide array of pyrrole structures with diverse functionalities, which are often difficult to obtain through classical means. eurekaselect.com

The acidity of the N-H proton (pKa ≈ 16.5) allows for facile N-substitution by deprotonation with strong bases, followed by reaction with an electrophile. ijrst.com This feature, combined with the regioselective C-substitution, provides a versatile platform for the construction of complex molecular architectures.

Scholarly Significance of Substituted Pyrroles in Heterocyclic Chemistry

Substituted pyrroles are of immense importance in heterocyclic chemistry due to their prevalence in a vast range of biologically active molecules and functional materials. clockss.orgmdpi.com They form the core structure of natural products like heme and chlorophyll (B73375), highlighting their fundamental role in biological systems. ijrst.com The diverse biological activities exhibited by pyrrole (B145914) derivatives, including antibacterial, antiviral, anticancer, and anti-inflammatory properties, have made them a prime target in medicinal chemistry and drug discovery. mdpi.com

The introduction of substituents onto the pyrrole ring profoundly influences the molecule's electronic properties, reactivity, and biological interactions. For instance, the position and nature of substituents can modulate the molecule's ability to interact with specific enzymes or receptors. The synthesis of polysubstituted pyrroles with specific substitution patterns is a key area of research, as the arrangement of functional groups is often crucial for biological activity. acs.org The development of efficient and regioselective methods for the synthesis of these substituted pyrroles is therefore a continuous focus for organic chemists. acs.org

Current Research Trajectories Involving 2 Methoxy 1h Pyrrole

Established Pyrrole Annulation and Condensation Reactions

Classical methods for pyrrole synthesis, including the Knorr, Paal-Knorr, and Hantzsch syntheses, have been foundational in organic chemistry. wikipedia.orgwikipedia.org These reactions typically involve the condensation of dicarbonyl compounds with amines or other nitrogen sources. wikipedia.org The adaptation of these methods for the synthesis of methoxy-substituted pyrroles often requires careful selection of precursors and reaction conditions to accommodate the electronic influence of the methoxy group.

Adaptations of Knorr Pyrrole Synthesis for Methoxy-Substituted Intermediates

The Knorr pyrrole synthesis traditionally involves the reaction of an α-amino ketone with a β-ketoester. wikipedia.org For the synthesis of methoxy-substituted pyrroles, this requires the preparation of appropriately substituted α-amino ketones. A significant challenge lies in the synthesis of these intermediates, as they are prone to self-condensation. wikipedia.org

A versatile modification of the Knorr synthesis utilizes α-amino ketone intermediates prepared from N-methoxy-N-methylamides of amino acids. clockss.orgresearchgate.net This approach allows for the introduction of a wide variety of substituents. For instance, the N-methoxy-N-methylamide of an amino acid can be treated with an organometallic reagent to generate the corresponding α-amino ketone, which is then condensed with a 1,3-dicarbonyl compound to yield a tetrasubstituted pyrrole. clockss.org This method circumvents the limitations of in situ nitrosation methods for preparing α-amino ketones and expands the scope to more complex and functionally diverse pyrroles. clockss.org

Reactant 1Reactant 2ProductYieldReference
N-methoxy-N-methylamide of N-Cbz-(D,L)-norleucineMethylmagnesium bromide, then acetylacetoneTetrasubstituted pyrroleGood clockss.org
N-methoxy-N-methylamide of N-Boc-(L)-phenylalaninePhenylmagnesium bromide, then acetylacetoneTetrasubstituted pyrrole79% clockss.org

Modifications of Paal-Knorr Synthesis for Specific Substitution Patterns

The Paal-Knorr synthesis is a straightforward method for preparing pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), often under acidic conditions. wikipedia.orgorganic-chemistry.org The reaction's efficiency can be influenced by the substituents on both the dicarbonyl compound and the amine. organic-chemistry.org

Research has shown that the presence of a methoxy group on the amine can have a notable effect on the reaction rate. organic-chemistry.org Studies comparing the cyclization rates of various substituted anilines in the Paal-Knorr reaction revealed that a methoxy group generally has a negative effect on the reaction rate. organic-chemistry.org For example, the reaction of acetonylacetone with 3-methoxy-5-(trifluoromethyl)aniline, catalyzed by alumina, proceeds efficiently to afford the corresponding N-substituted pyrrole. mdpi.com This highlights the need to carefully select catalysts and reaction conditions to overcome the deactivating effect of the methoxy group. organic-chemistry.orgmdpi.com

Modern variations of the Paal-Knorr synthesis employ various catalysts to improve yields and reaction conditions. These include Lewis acids, solid supports like montmorillonite (B579905) KSF, and microwave irradiation. ajol.infonih.gov For instance, the use of commercially available aluminas as catalysts has been shown to be effective for the synthesis of N-substituted pyrroles, including those with methoxy-phenyl groups. mdpi.com

1,4-Dicarbonyl CompoundAmineCatalystProductYieldReference
Acetonylacetone3-Methoxy-5-(trifluoromethyl)anilineCATAPAL 200 (Alumina)1-(3-methoxy-5-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole83% mdpi.com
AcetonylacetoneVarious primary aminesCATAPAL 200 (Alumina)N-substituted pyrroles68-97% mdpi.com

Innovations in Hantzsch Pyrrole Synthesis Leading to Methoxy Analogues

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org This three-component reaction has been a valuable tool for constructing substituted pyrroles. researchgate.net

Innovations in the Hantzsch synthesis have expanded its applicability, including the synthesis of methoxy-substituted derivatives. For example, the synthesis of 1-(3-hydroxypropyl) diesters, which can serve as precursors to bicyclic systems, has been achieved using this method. cdnsciencepub.com Furthermore, by using 1-bromo-4-methoxy-2-butanone as the halocarbonyl component, 6-substituted bicyclic pyrrole esters have been synthesized. cdnsciencepub.com The reaction conditions can be tuned to control the regioselectivity, leading to either 4- or 5-substituted pyrroles from the same set of starting materials. cdnsciencepub.com The use of solid-phase synthesis and microreactor technology has also modernized the Hantzsch reaction, allowing for rapid and automated synthesis of pyrrole libraries. researchgate.net

β-Ketoester / DicarbonylAmineα-HaloketoneProductReference
Dimethyl acetonedicarboxylateEthanolamine1-Bromo-4-methoxy-2-butanone6-Substituted bicyclic acid ester cdnsciencepub.com
Pentane-2,4-dioneVarious primary aminesPhenacyl bromidesSubstituted pyrroles thieme-connect.com

Contemporary Catalytic Strategies in Pyrrole Synthesis

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve efficient and selective formation of complex molecules. The synthesis of pyrroles, including methoxy-substituted derivatives, has benefited significantly from these advancements.

Transition Metal-Mediated Cyclization and Coupling Reactions

A variety of transition metals, including copper, rhodium, palladium, and gold, have been employed to catalyze the synthesis of pyrroles from a range of starting materials. researchgate.net These methods often offer mild reaction conditions and high functional group tolerance.

Copper catalysts have proven to be particularly versatile in pyrrole synthesis. researchgate.net Copper-catalyzed cycloisomerization of 3-iminocyclopropenes provides a regioselective route to variously substituted pyrroles, including fully substituted ones. researchgate.net This method has been successfully applied to the synthesis of complex structures like steroidal pyrroles. researchgate.net

Another copper-catalyzed approach involves the [3+2] cycloaddition of oximino carbenoids with nitriles to produce highly substituted 1-alkoxy imidazoles, demonstrating the utility of copper in forming five-membered heterocycles. researchgate.net Furthermore, a catalyst system of copper and N-methoxy-1H-pyrrole-2-carboxamide has been developed for the synthesis of phenothiazines, showcasing the role of methoxypyrrole derivatives as ligands in catalysis. researchgate.netthieme-connect.com There are also reports on the chemodivergent synthesis of multi-substituted pyrroles via a copper-catalyzed carbene cascade reaction. dntb.gov.ua

ReactantsCatalyst SystemProduct TypeReference
3-IminocyclopropenesCopperSubstituted pyrroles researchgate.net
o-Iodoanilines and 2-bromobenzenethiolCopper/N-methoxy-1H-pyrrole-2-carboxamidePhenothiazines thieme-connect.com
Propargyl α-iminodiazoacetatesCopperMulti-substituted/fused pyrroles dntb.gov.ua
Palladium-Mediated Cross-Coupling Methodologies

Palladium catalysis stands as a powerful tool for the construction of complex organic molecules, including substituted pyrroles. While direct palladium-catalyzed synthesis of this compound is not extensively documented, methodologies for structurally related compounds, such as 3-methoxypyrroles and other polysubstituted pyrroles, highlight the potential of this approach. For instance, palladium-catalyzed reactions have been successfully employed for the synthesis of 2-aryl-3-methoxypyrroles. scribd.comrsc.org Another strategy involves the reaction of 5-hexen-2-one (B94416) with a primary amine in the presence of a palladium(II) trifluoroacetate (B77799) catalyst under an oxygen atmosphere, yielding various polysubstituted pyrroles. researchgate.net The versatility of palladium catalysis is also demonstrated in the dehydrogenation of pyrrolidine (B122466) derivatives at high temperatures over a palladium-on-carbon catalyst to form the aromatic pyrrole core. scispace.com

These methods underscore the capability of palladium catalysts to facilitate C-C and C-N bond formations, which are crucial steps in building the pyrrole scaffold. The use of different palladium catalysts and reaction conditions allows for the synthesis of a diverse range of pyrrole derivatives.

Table 1: Examples of Palladium-Catalyzed Pyrrole Synthesis

CatalystReactantsProduct TypeReference
Palladium on CarbonPyrrolidine derivativePyrrole ethyl ester scispace.com
Pd(OCOCF₃)₂5-Hexen-2-one, Primary aminePolysubstituted pyrroles researchgate.net
Palladium CatalystNot specified2-Aryl-3-methoxypyrroles scribd.comrsc.org
Organocatalytic Enantioselective Cycloaddition Pathways

Organocatalysis has emerged as a pivotal strategy for the asymmetric synthesis of chiral molecules, avoiding the use of metal catalysts. rsc.org Enantioselective cycloaddition reactions are particularly powerful for constructing complex heterocyclic structures like pyrroles with high stereocontrol.

One prominent approach is the [3+2] dipolar cycloaddition of azomethine ylides, which provides access to various five-membered nitrogen heterocycles. chemrxiv.org Proline-derived organocatalysts have been used to synthesize highly enantioenriched pyrrolo[1,2-d] Current time information in Bangalore, IN.chesci.comthiazine-2-carbaldehydes through a domino 1,3-dipolar cycloaddition/rearrangement sequence. chemrxiv.orgchemrxiv.org This strategy can be extended to create chiral tetrasubstituted dihydropyrroles. chemrxiv.org

Other cycloaddition strategies have also been developed. A squaramide-catalyzed enantioselective [4+2] cyclization between dioxopyrrolidines and azlactones yields pyrano[2,3-c]pyrrole scaffolds with excellent diastereo- and enantioselectivities. rsc.org Furthermore, a BINOL-phosphoric acid catalyzed [6+2] cycloaddition of in situ generated 2-methide-2H-pyrroles with aldehydes offers a direct route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.govacs.orgnih.gov These organocatalytic methods represent a significant advancement, enabling the synthesis of complex, chiral pyrrole-containing structures from readily available starting materials. researchgate.net

Table 2: Overview of Organocatalytic Cycloaddition Reactions for Pyrrole Derivatives

Reaction TypeCatalyst TypeSubstratesProduct TypeReference
[3+2] Dipolar CycloadditionProline-derivedAzomethine ylide, DipolarophileChiral Pyrrolo-thiazines, Dihydropyrroles chemrxiv.orgchemrxiv.org
[4+2] CyclizationSquaramideDioxopyrrolidines, AzlactonesPyrano[2,3-c]pyrroles rsc.org
[6+2] CycloadditionBINOL-phosphoric acid1H-Pyrrole-2-carbinols, Aryl acetaldehydes2,3-Dihydro-1H-pyrrolizin-3-ols nih.govacs.orgnih.gov
Mechanistic Investigations of Catalyst Systems (e.g., Copper/N-Methoxy-1H-pyrrole-2-carboxamide)

Understanding the mechanism of catalytic systems is crucial for optimizing reactions and expanding their scope. Copper catalysis, in particular, has been widely studied for pyrrole synthesis.

A notable example is the copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system. researchgate.netacs.org This system has proven effective for the synthesis of phenothiazines, a process that involves sequential C-S and C-N bond formation. researchgate.netacs.org The catalyst is also adept at promoting the direct arylation of various amines, including aliphatic and aryl amines, highlighting its versatility in C-N coupling reactions. researchgate.net

Mechanistic studies of other copper-catalyzed pyrrole syntheses provide further insights. A CuI/N,N-dimethylglycine catalyzed reaction between amines and γ-bromo-substituted γ,δ-unsaturated ketones is proposed to proceed through the initial formation of an enamine, followed by a copper(I)-facilitated intramolecular nitrogen-vinylation and subsequent isomerization to the pyrrole product. organic-chemistry.org Another well-studied mechanism is the copper-hydride (CuH)-catalyzed coupling of enynes and nitriles. nih.govacs.org Density Functional Theory (DFT) calculations suggest that the copper catalyst promotes both the initial reductive coupling and the subsequent cyclization steps to form the polysubstituted pyrrole ring. nih.govchemrxiv.org These investigations into reaction pathways are vital for the rational design of new and improved catalytic systems for heterocyclic synthesis. rsc.org

Advanced Green Chemistry Methodologies for Pyrrole Synthesis

The principles of green chemistry, which focus on creating more environmentally benign chemical processes, have been increasingly applied to the synthesis of heterocyclic compounds like pyrroles. uctm.edu These methodologies aim to reduce waste, lower energy consumption, and use less hazardous substances. pensoft.net

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating organic reactions. pensoft.netnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. pensoft.nettandfonline.com

Several classical pyrrole syntheses have been adapted for microwave conditions. The Paal-Knorr condensation, a cornerstone of pyrrole synthesis, can be performed efficiently under microwave heating, often without a solvent or catalyst. pensoft.net For example, reacting 2,5-hexanedione (B30556) with primary amines under microwave irradiation is a rapid method for producing N-substituted pyrroles. pensoft.net Similarly, the Piloty-Robinson synthesis has been adapted to microwave conditions, allowing for the rapid production of N-acyl 3,4-disubstituted pyrroles. acs.org Multicomponent reactions, which build complex molecules in a single step, are also well-suited to microwave assistance, enabling the rapid synthesis of diverse, polyfunctionalized pyrrole derivatives. benthamscience.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrrole Synthesis

Synthesis TypeConditionsReaction Time (Conventional)Reaction Time (Microwave)Yield (Microwave)Reference
Pyrrolidine + AldehydeToluene12-24 h30 min78% tandfonline.com
Pyrrolidine + AldehydeSolvent-free12-24 h10 min90% tandfonline.com
Piloty-RobinsonPyridine, Aroyl chlorideNot specified30-60 minModerate to Good acs.org
3-Component ReactionEthanolNot specifiedNot specifiedSignificant benthamscience.com
Ultrasound-Promoted Reaction Enhancements

The application of ultrasonic irradiation is another green technique that enhances chemical reactivity. ijsssr.comijsssr.com The physical phenomenon behind this is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures. ijsssr.comresearchgate.net This energy input can significantly accelerate reaction rates and improve yields. ijsssr.comsci-hub.se

Ultrasound has been successfully used to promote the synthesis of a wide range of heterocyclic compounds. chesci.comijsssr.com For the synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives, using ultrasound reduced the reaction time from 4 hours under conventional heating to just 30 minutes, while also increasing the yield from 80% to 93%. nih.gov Similarly, the one-pot synthesis of organylselanyl pyrroles is significantly enhanced by ultrasonic radiation, leading to high yields of mono- or bis-selenylated products in shorter timeframes. acs.org This method often allows for milder reaction conditions and can improve the purity of the final products. researchgate.nettandfonline.com

Table 4: Effect of Ultrasound on Pyrrole and Heterocycle Synthesis

ProductConditionsReaction Time (Conventional)Reaction Time (Ultrasound)Yield (Conventional)Yield (Ultrasound)Reference
Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine]Piperidine, Ethanol4 h (reflux)0.5 h80%93% nih.gov
3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamidesKOH, Ethanol3 h30 min57%75% sci-hub.se
Mono-arylselenylated pyrroleCuI, DMSONot specified0.5 hNot specified70% acs.org
DihydroquinolinesWater4 h1 h80%96% mdpi.com
Solvent-Free and Sustainable Solvent Systems (e.g., Water, Ionic Liquids)

A key goal of green chemistry is to minimize or eliminate the use of volatile and toxic organic solvents. This has led to an increased interest in solvent-free reactions and the use of sustainable solvents like water and ionic liquids. beilstein-journals.orgresearchgate.net

Water is an ideal green solvent due to its low cost and non-toxic nature. beilstein-journals.org The Paal-Knorr pyrrole cyclocondensation, for instance, works well in water, reacting hexa-2,5-dione with various primary amines to give N-substituted 2,5-dimethyl pyrrole derivatives in good to excellent yields. researchgate.net Three-component reactions to form polyfunctionalized pyrroles have also been successfully conducted in water or water-ethanol mixtures. nih.gov

Ionic liquids, which are salts with low melting points, offer another alternative to traditional solvents. A basic functionalized ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH), has been used as a reusable catalyst in aqueous media for the three-component synthesis of functionalized pyrroles, achieving high yields of 84–96%. organic-chemistry.org

Solvent-free, or solid-state, reactions provide another powerful green alternative. The Paal-Knorr condensation of 1,4-diketones with primary amines can be accomplished in excellent yield under solvent-free conditions using a catalytic amount of praseodymium(III) trifluoromethanesulfonate. tandfonline.com The condensation of pyrrole with electron-poor aldehydes, such as pentafluorobenzaldehyde, can also proceed without a solvent, often in a highly exothermic reaction, to produce various oligopyrromethenes. acs.orgacs.org These solvent-free methods are often operationally simple and highly efficient. tandfonline.comnih.gov

Utilization of Natural and Biodegradable Catalysts

In recent years, the principles of green chemistry have prompted the exploration of natural and biodegradable catalysts for organic synthesis. These catalysts offer advantages such as low toxicity, ready availability, and reduced environmental impact. tandfonline.com

One approach involves the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable and biodegradable promoter in aqueous media for the synthesis of functionalized pyrroles. tandfonline.com Although not specifically demonstrated for this compound, this method has been successfully applied to the one-pot synthesis of isoxazolyl pyrroles from enamino esters and nitroolefins, providing excellent yields. tandfonline.com The reaction proceeds in water, a benign solvent, and the PEG-400 can be recovered and reused, highlighting the method's eco-friendly nature. tandfonline.com

Another green approach utilizes grape juice as a natural acid catalyst in the Paal-Knorr synthesis of substituted pyrroles. researchgate.net This method involves the condensation of a 1,4-dicarbonyl compound with an amine. While the direct synthesis of this compound using this method is not reported, the use of a readily available and natural catalyst presents an interesting avenue for the synthesis of pyrrole derivatives under mild and environmentally friendly conditions. researchgate.net

Furthermore, catalysts like acid-treated halloysite (B83129) nanoclay and magnetic nanoparticles (Fe3O4@SiO2@Propyl–ANDSA) have been employed for pyrrole synthesis, emphasizing the shift towards reusable and eco-friendly catalytic systems. orgchemres.orgmdpi.com

Cascade and Multi-Component Reaction (MCR) Approaches

Cascade reactions and multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single operation, which is both atom- and step-economical. arkat-usa.orgkaskaden-reaktionen.dersc.org These strategies have been applied to the synthesis of pyrrole derivatives, including those with methoxy substituents.

A notable example is the copper-catalyzed formal [3+2] cycloaddition of terminal alkynes with β-keto α-diazoesters. This reaction has been extended to the synthesis of 2,3,5-trisubstituted N-methoxypyrroles using ethyl (E)-2-diazo-3-(methoxyimino)butanoate. encyclopedia.pub Another copper-catalyzed cascade reaction involving alkyne-tethered diazo compounds has been developed for the synthesis of pyrroles. encyclopedia.pub Depending on the substituent on the nitrogen atom, this reaction can yield 3-formylpyrroles. encyclopedia.pub

Gold catalysis has also enabled a one-pot synthesis of fused pyrroles through a cascade reaction. nih.gov This process involves the condensation of a ketone with an N-monosubstituted hydroxylamine, followed by a gold-catalyzed cyclization and a 3,3-sigmatropic rearrangement to form a bicyclic pyrrole skeleton. nih.gov

A three-component reaction for synthesizing N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives has been achieved through microwave-assisted MCR of α-bromoacetophenone, amines, and ethyl acetoacetate (B1235776) without a solvent or catalyst. clockss.org

Ring Rearrangement and Isomerization Processes

Ring rearrangement and isomerization reactions represent another strategic approach to synthesizing substituted pyrroles. These processes can transform readily available cyclic precursors into the desired pyrrole core.

For instance, a rhodium-catalyzed isomerization of a zwitterionic pyrrolin-2-ylium-3-aminide intermediate, formed from a 1,4-diazahexatriene 1,5-cyclization, has been reported to produce pyrrole derivatives. sci-hub.se Additionally, a process for preparing a key intermediate of fexuprazan involves an isomerization reaction to convert a cis-trans isomeric mixture into a single trans compound. google.com

Intramolecular Cyclization via Nucleophilic and Electrophilic Pathways

Intramolecular cyclization is a fundamental strategy for the synthesis of heterocyclic compounds, including pyrroles. Both nucleophilic and electrophilic pathways have been effectively utilized to construct the pyrrole ring.

An example of electrophilic cyclization involves the treatment of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylate derivatives with iodine. beilstein-journals.org This reaction proceeds via a 6-endo-dig cyclization to yield pyrrolo[2,1-c] tandfonline.comorgchemres.orgoxazinone derivatives. The process is initiated by the π-activation of the alkyne by iodine, followed by the intramolecular attack of the ester oxygen. beilstein-journals.org

Nucleophilic cyclization of similar N-alkyne-substituted pyrrole esters with hydrazine (B178648) can lead to different cyclization products depending on the electronic nature of the substituents on the alkyne. beilstein-journals.org

A palladium-catalyzed intramolecular aza-Wacker cyclization is a key step in a cascade reaction to form polysubstituted pyrroles from N-homoallylic amines and arylboronic acids. organic-chemistry.org Furthermore, an efficient base-mediated intramolecular cyclization of N-propargylamines provides a route to structurally diverse pyrroles. organic-chemistry.org

Optimization of Reaction Parameters for Yield and Selectivity

The efficiency of a synthetic method is critically dependent on the reaction conditions. Optimization of parameters such as temperature, pressure, and substrate scope is crucial for maximizing yield and selectivity.

Substrate Scope and Functional Group Tolerance

The applicability of a synthetic method is largely determined by its substrate scope and tolerance for various functional groups. A broad substrate scope allows for the synthesis of a diverse library of compounds.

In the synthesis of 2-methoxypyrrole via a catalytic Staudinger/aza-Wittig sequence, the methodology has been shown to be applicable to the synthesis of other heterocycles like benzoxazoles and benzodiazepine (B76468) imidates, indicating a degree of functional group tolerance. ru.nlresearchgate.net An iridium-catalyzed pyrrole synthesis demonstrates a wide tolerance for functional groups, including olefins, chlorides, bromides, amines, and hydroxyl groups. researchgate.net Similarly, a copper-catalyzed N-arylation of pyrroles works with a variety of substituted aryl halides.

The synthesis of isoxazolyl pyrroles using PEG-400 as a promoter also exhibits a wide substrate scope. tandfonline.com Aromatic amines with both electron-donating groups (like methoxy and hydroxy) and electron-withdrawing groups have been successfully used in the DABCO-promoted synthesis of pyrroles in water. scirp.org

A summary of the substrate scope for a selection of pyrrole syntheses is presented in the table below.

Interactive Table: Substrate Scope in Pyrrole Synthesis

Synthetic MethodKey ReactantsTolerated Functional GroupsReference
Staudinger/aza-WittigAzide-containing estersEsters, ketones ru.nlresearchgate.net
Iridium-catalyzed deoxygenative couplingSecondary alcohols, amino alcoholsOlefins, chlorides, bromides, amines, hydroxyls researchgate.net
PEG-400 promoted one-pot synthesisEnamino esters, nitroolefinsIsoxazoles, various substituents on the nitroolefin tandfonline.com
DABCO promoted three-component reactionPhenacyl bromides, amines, pentane-2,4-dioneMethoxy, hydroxy, and other substituents on aryl amines scirp.org
Gold-catalyzed cascadeN-(pent-4-yn-1-yl)hydroxylamine, 1,3-cyclohexanedioneFused ring systems nih.gov

Regioselective and Diastereoselective Control in Product Formation

Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, and diastereoselectivity, the preferential formation of one diastereomer over others, are key considerations in the synthesis of substituted pyrroles.

Regioselective Synthesis

The inherent electronic properties of the pyrrole ring, being an electron-rich aromatic system, typically direct electrophilic substitution towards the C2 and C5 positions. However, the synthesis of specifically substituted pyrroles, such as 2,4-differentially arylated pyrroles, requires more nuanced approaches. One effective strategy involves the stepwise palladium-catalyzed Suzuki-Miyaura cross-coupling of a dihalogenated pyrrole precursor. For instance, N-benzenesulfonyl-4-bromo-2-iodopyrrole can be selectively coupled with different arylboronic acids to yield 2,4-diarylpyrroles. semanticscholar.org The initial, more reactive iodo-group at the 2-position reacts first, followed by the coupling at the 4-bromo position, allowing for the controlled introduction of two different aryl groups. semanticscholar.org

Another approach to achieve regioselectivity is through catalyst and solvent control. For example, the diacylation of 3-substituted indoles (a fused pyrrole system) can be directed to either the N-1 or C-2 position by minor adjustments to the copper catalyst, additive, and solvent. rsc.org Similarly, catalyst-controlled regioselectivity has been demonstrated in the aerobic oxidative Heck reactions to produce conjugated dienes, where the ligand choice dictates the position of C-C bond formation. nih.gov

Cycloaddition reactions also offer a powerful tool for constructing the pyrrole ring with defined regiochemistry. numberanalytics.com The regioselectivity in these reactions is often governed by the electronic and steric properties of the reacting partners. numberanalytics.com For example, in 1,3-dipolar cycloadditions, the interaction between the dipole and the dipolarophile can be highly regioselective. numberanalytics.com Furthermore, multicomponent reactions can be designed to achieve regioselective synthesis of highly substituted pyrroles by carefully selecting the starting materials and reaction sequence. researchgate.net

Diastereoselective Synthesis

The control of diastereoselectivity is critical when creating multiple stereocenters in the pyrrole or its reduced forms. One-pot cascade reactions have emerged as an efficient method for the diastereoselective synthesis of complex pyrrolidine derivatives. For instance, a nitro-Mannich/hydroamination cascade reaction, controlled by a combination of a base and a gold(I) catalyst, can produce substituted pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivities. rsc.org

Similarly, a one-pot, three-step, four-transformation approach has been developed for the diastereoselective synthesis of functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. nih.gov This metal-free method, starting from commercially available materials, yields products with three contiguous stereocenters in good to high diastereoselectivity. nih.gov

Cascade reactions leading to fused pyrrole systems also demonstrate high levels of diastereoselectivity. The reaction of tetracyanoethylene (B109619) adducts with aldehydes can lead to the diastereoselective formation of functionalized pyrano[3,4-c]pyrrole derivatives. nih.gov In another example, an unprecedented dearomative indole-C3-alkylation/aza-Friedel–Crafts cascade reaction allows for the diastereoselective synthesis of indoline- and pyrrole-embedded tetracycles. acs.org

The choice of solvent can also play a crucial role in determining the diastereoselectivity of a reaction. In the synthesis of 3-hydroxypyrrolidine diastereomers, the diastereomeric ratio can be significantly influenced by the solvent, achieving a dr value of up to 21:1. researchgate.net

Factors Influencing Selectivity

Several factors can be manipulated to control both regioselectivity and diastereoselectivity in the synthesis of this compound derivatives and related compounds. These include:

Catalysts: Transition metal catalysts (e.g., palladium, gold, copper) and their associated ligands are instrumental in directing the outcome of many reactions. nih.govnumberanalytics.com Chiral catalysts can be employed to induce enantioselectivity, a specific form of diastereoselectivity.

Directing Groups: Functional groups on the starting materials can direct incoming reagents to a specific position, thereby controlling regioselectivity. numberanalytics.com

Reaction Conditions: Parameters such as temperature, pressure, and solvent can have a profound impact on selectivity. numberanalytics.com For instance, polar solvents can favor the formation of one regioisomer over another in Diels-Alder reactions. numberanalytics.com

Substrate Control: The inherent steric and electronic properties of the substrates themselves play a significant role in determining the regiochemical and stereochemical outcome of a reaction.

Below are tables summarizing some of the findings in regioselective and diastereoselective synthesis of pyrrole derivatives.

Table 1: Regioselective Synthesis of Pyrrole Derivatives

Reaction TypeSubstratesCatalyst/ReagentsProductKey FindingReference
Suzuki-Miyaura CouplingN-benzenesulfonyl-4-bromo-2-iodopyrrole, Arylboronic acidsPd(PPh3)4, Na2CO32,4-Differentially arylated pyrrolesStepwise coupling allows for controlled regioselective diarylation. semanticscholar.org
Diacylation3-Substituted indoles, Arylglyoxal hydratesCu catalyst, additive, solventN-1 and C-2 indolyl diketonesSmall changes in reaction components control regioselectivity. rsc.org
Multicomponent ReactionPrimary amines, 1,2-Diaza-1,3-dienes, 2,3-Allenoates-Fully substituted pyrroles[1N+2C+2C] annulation achieves regioselective synthesis. researchgate.net
Cyclization2-Propynyl-1,3-dicarbonyl compounds, AminesTrifluoroacetic acid (TFA)1,2,3,5-Substituted pyrrolesRegioselective 5-exo-dig cyclization of the enaminone intermediate. researchgate.net

Table 2: Diastereoselective Synthesis of Pyrrole Derivatives

Reaction TypeSubstratesCatalyst/ReagentsProductDiastereomeric Ratio (dr)Reference
Cascade ReactionTetracyanoethylene adducts, AldehydesAcetic acidFunctionalized pyrano[3,4-c]pyrrolesHigh diastereoselectivity nih.gov
One-Pot SynthesisPhenylsulfonylacetonitrile, Aldehydes, N-(diphenylmethylene)glycine tert-butyl ester-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid estersGood to high diastereoselectivity nih.gov
Cascade ReactionIndole derivatives, Prenyl bromide-Indoline- and pyrrole-embedded tetracyclesHigh diastereoselectivity acs.org
Nitro-Mannich/Hydroamination Cascade-Base, Gold(I) catalystSubstituted pyrrolidinesGood to excellent diastereoselectivity rsc.org
Cyclizationα-Aminoketones, Ketenimine zwitterionic saltSolvent dependent3-Hydroxypyrrolidine diastereomersup to 21:1 researchgate.net

Electrophilic Aromatic Substitution Reactions on the Pyrrole Nucleus

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. researchgate.net The presence of substituents on the pyrrole nucleus can significantly influence the regioselectivity and rate of these reactions.

Positional Selectivity of Electrophilic Attack (α vs. β)

In unsubstituted pyrrole, electrophilic substitution preferentially occurs at the C2 (α) position. stackexchange.com This preference is attributed to the greater stabilization of the cationic intermediate (arenium ion) formed during α-attack, which can be described by three resonance structures. In contrast, attack at the C3 (β) position results in an intermediate that is less stabilized, with only two contributing resonance structures. stackexchange.com

For substituted pyrroles, the directing effect of the existing substituent plays a crucial role. In the case of 1-methoxypyrrole-2-carboxylic acid, electrophilic bromination occurs first at the C4 position and subsequently at the C5 position. koreascience.kr Similarly, acylation of the 3-methyl derivative of 1-methoxypyrrole-2-carboxylic acid is also directed to the C4 position. koreascience.kr

Impact of Methoxy Group on Ring Activation and Directivity

The methoxy group (-OCH₃) is a strong activating group due to its ability to donate electron density to the aromatic ring through resonance. ontosight.ai This increased electron density makes the pyrrole ring even more reactive towards electrophiles than unsubstituted pyrrole. researchgate.net The methoxy group's influence on the directivity of electrophilic substitution is a key factor in the synthesis of various pyrrole derivatives.

In electrophilic substitution reactions of 3-methoxypyrroles, the regiochemistry is influenced by the substituents present on the ring. rsc.orgrsc.org The electron-donating nature of the methoxy group generally directs incoming electrophiles to the ortho and para positions relative to itself.

Nucleophilic Substitution Reactions Involving the Methoxy Moiety

While the electron-rich pyrrole ring is more prone to electrophilic attack, nucleophilic substitution can occur, particularly when a good leaving group is present. msu.eduquimicaorganica.org In the context of this compound, the methoxy group itself is generally a poor leaving group. However, under specific conditions or with prior modification, nucleophilic displacement of the methoxy group or other substituents can be achieved. For instance, pyridines with leaving groups at the 2 and 4 positions readily react with nucleophiles via an addition-elimination mechanism. quimicaorganica.org

The reactivity of halogenoalkanes with water provides a general illustration of nucleophilic substitution, proceeding through either an Sₙ1 or Sₙ2 mechanism depending on the substrate's structure. chemguide.co.uk In Sₙ1 reactions, a carbocation intermediate is formed, while Sₙ2 reactions involve a single transition state. vaia.com

Derivatization and Further Functionalization of Pyrrole Scaffolds

The versatile reactivity of the pyrrole ring and its substituents allows for extensive derivatization and the synthesis of complex molecules. sci-hub.se

Chemical Transformations of Aldehyde Functionalities (e.g., in 2-carbaldehyde derivatives)

The aldehyde group in 2-formylpyrrole derivatives is a reactive handle for a variety of chemical transformations. vulcanchem.com For example, 1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde features an aldehyde group at the C2 position, which is a key site for nucleophilic additions and condensation reactions. vulcanchem.com

These aldehyde functionalities can undergo reactions such as condensation with primary amines to form Schiff bases, which are valuable in coordination chemistry and for the design of new drugs. vulcanchem.com They can also react with Grignard reagents or organozinc compounds in nucleophilic addition reactions to produce secondary alcohols, which can be further functionalized. vulcanchem.com

Table 1: Reactions of Aldehyde Functionalities in Pyrrole Derivatives

ReactantReagent(s)Product TypeRef
1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehydePrimary amineSchiff base vulcanchem.com
1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehydeGrignard reagentSecondary alcohol vulcanchem.com
2-Formylpyrrole derivativenBu₃P, baseA,B-rings component for phycocyanobilin researchgate.net
2,5-Hexanedione and anilinesVilsmeier-Haack formylation3-Formylpyrroles nih.gov
Oxidation Reactions of Aldehyde Groups

The aldehyde group of 2-formylpyrrole derivatives can be oxidized to a carboxylic acid. However, direct oxidation can sometimes be challenging, and alternative synthetic routes are often employed. rsc.org One common strategy involves the reduction of a 2-carboxylate functionality to the corresponding alcohol, followed by oxidation to the aldehyde. rsc.org

More direct methods for the oxidation of pyrrole derivatives have also been explored. The electrochemical oxidation of pyrrole and its derivatives in an alcoholic medium has been studied, leading to various oxidized products depending on the starting material and reaction conditions. researchgate.net For instance, the electrooxidation of 1-methylpyrrole (B46729) in methanol (B129727) can yield 5,5-dimethoxy-1-methyl-3-pyrrolin-2-one or 1-methyl-2,2,5,5-tetramethoxy-3-pyrroline. researchgate.net The oxidation of pyrrole itself can lead to dearomatization and the formation of polypyrrole. researchgate.net

Reduction Reactions of Aldehyde Groups

The aldehyde group, when attached to a pyrrole ring, can be readily reduced to a primary alcohol. This transformation is a fundamental step in the synthesis of more complex molecules, converting an electrophilic carbonyl carbon into a nucleophilic hydroxyl group. Standard reducing agents are typically employed for this purpose. The choice of reagent can be influenced by the presence of other functional groups in the molecule.

Commonly used reducing agents for the conversion of pyrrole aldehydes to their corresponding alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, the reduction of pyrrole-2-carbaldehyde derivatives to (1H-pyrrol-2-yl)methanol is a well-established procedure. While specific studies on this compound-5-carbaldehyde are not detailed in the provided sources, the general reactivity pattern holds. An example of a related reduction is the conversion of 1-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-pyrrole-3-carbaldehyde to the corresponding alcohol, demonstrating the applicability of these methods to substituted pyrrole systems. acs.org

Condensation Reactions with Nitrogenous Nucleophiles

The aldehyde functionality on a pyrrole ring is a key site for condensation reactions with various nitrogen-containing nucleophiles. These reactions are pivotal for constructing larger, more complex molecular architectures, often forming a new carbon-nitrogen double bond.

The most common transformations involve reactions with primary amines to form imines (or Schiff bases) and with hydrazine derivatives to yield hydrazones. These reactions typically proceed via the initial formation of a hemiaminal intermediate, which then dehydrates to give the final product. For example, the synthesis of N-[2-(1H-pyrrole-2-carbonyl)phenyl]pyrrolidine-1-carboxamide involves the reaction of an aminophenyl pyrrole with triphosgene (B27547) to create an in-situ isocyanate, which then reacts with the nitrogen nucleophile pyrrolidine. mdpi.com This illustrates the reactivity of pyrrole carbonyls in forming new C-N bonds, a principle that extends to the condensation of pyrrole aldehydes with amines.

Functional Group Interconversions at Other Positions

Beyond the direct modification of aldehyde groups, the this compound ring can undergo various functional group interconversions at other positions (N-1, C-3, C-4, C-5). These transformations are essential for diversifying the substitution pattern and accessing a wider range of derivatives. vanderbilt.edu

Key interconversions include the transformation of hydroxyl groups into better leaving groups like sulfonates (tosylates, mesylates), which can then be displaced by nucleophiles to introduce halides, nitriles, or azides. vanderbilt.edu Nitriles can be further hydrolyzed to carboxylic acids or reduced to primary amines. Amides can be dehydrated to form nitriles. vanderbilt.edu For instance, the Zav'yalov pyrrole synthesis allows for the creation of functionalized pyrroles, such as 4-acetoxypyrrole-3-carboxylates, from enamino acid precursors, showcasing complex transformations on the pyrrole ring. hud.ac.uk

Cycloaddition Reactions and Their Synthetic Utility

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic and polycyclic systems with high regio- and stereoselectivity. numberanalytics.comlibretexts.org Pyrroles, including methoxy-substituted variants, can participate in various types of cycloadditions, acting as the 2π, 4π, or even 6π component, depending on the reaction type and substitution pattern.

[4+3] Cycloadditions : N-alkoxycarbonyl-protected pyrroles can serve as the 4π component in reactions with oxyallyl cations (the 3π component) to generate seven-membered ring systems. thieme-connect.de The success of these reactions is often sensitive to the electronic properties of the pyrrole. thieme-connect.de

[3+2] Cycloadditions : These reactions, also known as 1,3-dipolar cycloadditions, are widely used. For example, the reaction of an azomethine ylide with an acetylenic dipolarophile can produce N-benzyl-2,5-dihydro-1H-pyrrole derivatives. rsc.org Copper-catalyzed three-component reactions of aldehydes, ketones, and isocyanoacetates also proceed via a [3+2] cycloaddition to yield highly substituted pyrroles. rsc.org

[6+2] Cycloadditions : In a novel approach, 2-methide-2H-pyrroles, generated in situ from pyrrole-2-carbinols, can undergo a formal [6+2] cycloaddition with aryl acetaldehydes. acs.org This organocatalytic, enantioselective process provides access to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. acs.org

The synthetic utility of these reactions lies in their ability to rapidly build molecular complexity from relatively simple precursors, providing access to a wide range of heterocyclic frameworks. numberanalytics.comillinoisstate.edu

Dehydrogenative Aromatization and Sulfonylation of Pyrrolidine Precursors

The synthesis of substituted pyrroles can be achieved through the dehydrogenation or oxidative aromatization of corresponding pyrrolidine precursors. This approach is attractive as pyrrolidines are often readily accessible. Recent advances have focused on developing mild and efficient catalytic systems for this transformation.

A notable development is the use of visible-light photoredox catalysis for the dehydrogenative aromatization of N-substituted pyrrolidines. d-nb.info In one innovative protocol, arylsulfonyl chlorides serve a dual role as both a sulfonating agent and a crucial component for catalyst regeneration. d-nb.info This method allows for the direct synthesis of C3-sulfonylated pyrroles from pyrrolidines in a single step, proceeding through multiple C-H activation and single-electron transfer (SET) steps. d-nb.info Another catalytic approach employs B(C₆F₅)₃ for the direct dehydrogenation of pyrrolidines, which is significant because it does not require the pyrrolidine to be pre-activated with electron-withdrawing groups. nih.gov Older methods have also utilized chemical oxidants, such as benzoyl peroxide, to effect the oxidative aromatization of pyrrolidine intermediates. sci-hub.se

Coordination Chemistry and Metal Complexation Studies

The nitrogen atom in the pyrrole ring, along with other potential donor atoms from substituents like the 2-methoxy group, allows this compound and its derivatives to act as ligands in coordination chemistry. The study of their metal complexes is relevant for catalysis, materials science, and medicinal chemistry. ksu.edu.trqmul.ac.uk

Pyrrole-derived ligands can coordinate to a variety of metal ions. While the coordination chemistry of the closely related pyrazoles is more extensively studied, the principles are transferable. researchgate.net The mode of coordination can vary, with the ligand acting as a monodentate or, with appropriate functionalization, a bidentate or polydentate chelator. researchgate.net

A specific example involving a methoxypyrrole derivative is found in methoxypyrrole amino acids (MOPAS), which have been incorporated into a histidine-coordinating metal complex. researchgate.net This complex functions as a peptide beta-sheet binder, demonstrating that metal coordination involving a methoxypyrrole moiety can be used to design molecules with specific biological recognition properties. researchgate.net Furthermore, pyrrole derivatives can be incorporated into larger ligand frameworks, such as thioureas, which form stable complexes with transition metals like copper(II), nickel(II), and cobalt(II). ksu.edu.tr The formation of metal complexes with carboxylate-functionalized pyrroles has also been investigated as a strategy to control solid-state reactivity. mdpi.com

Table of Mentioned Chemical Compounds

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 1h Pyrrole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules. uobasrah.edu.iq For derivatives of 2-methoxy-1H-pyrrole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, confirming the substitution pattern and electronic environment of the pyrrole (B145914) ring.

Proton (¹H) NMR spectroscopy is the initial step in characterizing this compound derivatives. The chemical shift (δ) of each proton provides insight into its electronic environment, while spin-spin coupling constants (J) reveal the connectivity between adjacent protons. uobasrah.edu.iq

The protons on the pyrrole ring typically resonate in the aromatic region of the spectrum. ipb.pt The chemical shifts are significantly influenced by the electronic effects of substituents. The methoxy (B1213986) group (-OCH₃) at the C2 position is an electron-donating group, which increases the electron density on the pyrrole ring, particularly at the C3 and C5 positions. This increased shielding generally causes the attached protons to shift to a higher field (lower ppm) compared to unsubstituted pyrrole. ucl.ac.uk The proton of the N-H group in pyrroles is also observable and its chemical shift can be dependent on the solvent and concentration. ipb.pt

The coupling between the ring protons provides crucial information for assigning their positions. In a this compound system, one would expect to observe coupling between H-3 and H-4, and between H-4 and H-5. The magnitude of these coupling constants helps to confirm their relative positions.

Table 1: Representative ¹H NMR Chemical Shift Data for Pyrrole Derivatives

Compound/ProtonSolventH-2H-3H-4H-5Reference
PyrroleCDCl₃6.686.226.226.68 ipb.pt
N-MethylpyrroleCDCl₃6.616.066.066.61 ipb.pt
2-FormylpyrroleCDCl₃9.50 (CHO)7.056.356.95 ipb.pt
This compound (Predicted)CDCl₃-~5.9-6.2~6.1-6.4~6.5-6.8N/A

Note: The chemical shifts for this compound are predicted based on the known effects of methoxy substituents on similar aromatic systems. Actual values may vary.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of the molecule. hw.ac.uk Each non-equivalent carbon atom produces a distinct signal in the spectrum, with a chemical shift range of 0-220 ppm, which is much wider than for protons. libretexts.org This wide range means that signal overlap is less common than in ¹H NMR. libretexts.org

For a this compound derivative, the ¹³C NMR spectrum will show distinct signals for the four carbons of the pyrrole ring and the carbon of the methoxy group. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms. libretexts.org The C2 carbon, being attached to both nitrogen and the electronegative oxygen of the methoxy group, is expected to be significantly deshielded and resonate at a lower field (higher ppm). The other ring carbons (C3, C4, C5) will also have characteristic shifts influenced by the electron-donating methoxy group. The signal for the methoxy carbon (-OCH₃) typically appears in the range of 50-60 ppm.

Table 2: Representative ¹³C NMR Chemical Shift Data for Pyrrole Derivatives

Compound/CarbonSolventC-2C-3C-4C-5Reference
PyrroleCDCl₃118.1108.2108.2118.1 hmdb.ca
N-MethylpyrroleCDCl₃121.4107.9107.9121.4 ipb.pt
This compound (Predicted)CDCl₃~150-160~95-105~105-115~115-125N/A

Note: The chemical shifts for this compound are predicted based on known substituent effects. Quaternary carbon signals, like the C2 bearing the methoxy group, are often of lower intensity. hw.ac.uk

While 1D NMR spectra provide information on chemical shifts and basic coupling, 2D NMR experiments are essential for unambiguously determining the complete molecular structure by revealing correlations between nuclei. uobasrah.edu.iq These techniques plot correlations between two frequency axes, revealing connections that are not apparent in 1D spectra. youtube.com

The ¹H-¹H COSY (Correlation Spectroscopy) experiment is used to identify protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu The spectrum shows the 1D proton spectrum on both axes. Off-diagonal cross-peaks connect signals from protons that are coupled. emerypharma.com For a this compound derivative, a COSY spectrum would be expected to show a cross-peak between the H-3 and H-4 protons, and another between the H-4 and H-5 protons, confirming their adjacent relationship on the pyrrole ring. The absence of a correlation between H-3 and H-5 would further support the substitution pattern.

The HSQC (Heteronuclear Single Quantum Coherence) or HMQC experiment identifies direct one-bond correlations between protons and the carbons they are attached to. youtube.comsdsu.edu The spectrum has a ¹H axis and a ¹³C axis. A cross-peak appears at the intersection of the chemical shifts of a proton and its directly bonded carbon. sdsu.edu This technique is invaluable for assigning the carbon signals based on the already assigned proton signals (or vice-versa). For this compound, HSQC would show correlations for the C3-H3, C4-H4, and C5-H5 pairs, as well as a correlation between the methoxy protons and the methoxy carbon. The C2 carbon, being a quaternary carbon with no attached proton, would not show a signal in the HSQC spectrum.

In the context of this compound, HMBC is critical for confirming the position of the methoxy group. Key expected correlations would include:

A cross-peak between the methoxy protons (-OCH₃) and the C2 carbon, providing definitive evidence of the C-O bond.

Correlations from H-3 to C2, C4, and C5.

Correlations from H-4 to C2, C3, and C5.

Correlations from H-5 to C3 and C4.

These correlations, taken together, allow for the complete and unambiguous assignment of all proton and carbon signals and confirm the this compound structure.

Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotational Overhauser Effect Spectroscopy (ROESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotational Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques used to determine the spatial proximity of atoms within a molecule. nanalysis.com The Nuclear Overhauser Effect (NOE) arises from dipole-dipole interactions between nuclei that are close in space, typically less than 5 Å apart. nanalysis.com Observation of an NOE or ROE correlation between two protons indicates their close spatial relationship, which is invaluable for elucidating stereochemistry and conformation. nanalysis.comcore.ac.uk

For molecules of intermediate size, where the NOE may be close to zero, ROESY is often the preferred experiment. nih.gov The ROE is always positive and provides reliable information about through-space interactions regardless of the molecule's tumbling rate in solution. nih.gov

In the context of substituted pyrroles, NOESY and ROESY experiments are instrumental in:

Assigning substituent positions: By observing correlations between protons on the pyrrole ring and those on adjacent substituents, the exact substitution pattern can be confirmed. For instance, a correlation between the methoxy protons and a specific pyrrole ring proton would definitively establish their proximity.

Determining relative stereochemistry: For chiral derivatives, these experiments can reveal the relative orientation of substituents.

Elucidating conformational preferences: The presence or absence of specific NOE/ROE signals can provide insights into the preferred rotational conformations of substituents around single bonds.

For example, in a study of a complex peptide containing a pyrrole moiety, NOESY and ROESY were used to generate interproton distance restraints, which were then used in molecular dynamics simulations to determine the molecule's solution conformation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. researchgate.net Unlike standard mass spectrometry, HRMS instruments measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

The process involves ionizing the sample, often using techniques like Electrospray Ionization (ESI), and then measuring the exact mass of the molecular ion. rsc.org The experimentally determined accurate mass is then compared to the calculated masses of potential molecular formulas. A close match provides strong evidence for a specific elemental composition.

For this compound derivatives, HRMS is routinely used to confirm the identity of newly synthesized compounds. For instance, the HRMS data for various substituted pyrroles have been reported, showing excellent agreement between the calculated and found mass values for the protonated molecular ion [M+H]⁺. rsc.orgfrontiersin.org

Table 1: Representative HRMS Data for Substituted Pyrrole Derivatives

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Reference
(4-(4-Butylphenyl)-5-tosyl-1H-pyrrol-3-yl)(phenyl)methanoneC₂₈H₂₈NO₃S458.1790458.1789 rsc.org
(4-Cyclopropyl-5-tosyl-1H-pyrrol-3-yl)(phenyl)methanoneC₂₁H₂₀NO₃S366.1164366.1157 rsc.org
Methyl ester of BCCPCAC₁₃H₈BrClN₃O₂F₃338.9530338.9533 mdpi.com
5-hydroxy-8-methoxy-2,4-dimethyl-1H-benzo[g]indole-6,9-dioneC₁₅H₁₄NO₅288.0866288.0846 frontiersin.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its vibrational modes. An IR spectrum is a plot of absorbance (or transmittance) versus frequency (typically expressed in wavenumbers, cm⁻¹).

For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups:

N-H stretch: The N-H bond of the pyrrole ring typically shows a stretching vibration in the region of 3300-3500 cm⁻¹. nist.gov

C-H stretches: Aromatic and aliphatic C-H stretching vibrations appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C stretch: The stretching vibrations of the carbon-carbon double bonds within the pyrrole ring are usually observed in the 1400-1600 cm⁻¹ region.

C-O stretch: The C-O stretch of the methoxy group is expected to appear in the 1000-1300 cm⁻¹ range.

Other functional groups: The presence of other substituents, such as carbonyl (C=O) or cyano (C≡N) groups, will give rise to characteristic strong absorption bands. mdpi.com

For example, the IR spectrum of pyrrole-2-carboxaldehyde-4-(4-methoxyphenyl)-thiosemicarbazone shows characteristic bands for N-H stretching (3383, 3362 cm⁻¹), C=N stretching (1584, 1537 cm⁻¹), and C=S stretching (782 cm⁻¹). globalscientificjournal.com

Table 2: Typical IR Absorption Frequencies for Pyrrole Derivatives

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)Reference
Pyrrole N-HStretch3300 - 3500 nist.gov
Aromatic C-HStretch3000 - 3100 researchgate.net
Aliphatic C-HStretch2850 - 3000 researchgate.net
Pyrrole C=CStretch1400 - 1600 researchgate.net
Methoxy C-OStretch1000 - 1300
Carbonyl C=OStretch1650 - 1750 mdpi.com
Thiolate C=SStretch~750 globalscientificjournal.com

X-ray Diffraction Analysis for Solid-State Structure Determination

The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

For pyrrole derivatives, X-ray crystallography has been used to:

Unambiguously confirm the molecular structure and connectivity. researchgate.net

Determine the planarity or distortion of the pyrrole ring. nih.gov

Analyze intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal packing.

For instance, the crystal structure of ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate was determined to be monoclinic with the space group P21/c. researchgate.net The analysis revealed that the 3,4-dimethyl-1H-pyrrole-2,5-dione ring system in certain derivatives is essentially planar but with slight distortions. nih.gov

Table 3: Example Crystallographic Data for a Pyrrole Derivative

ParameterValueReference
CompoundEthyl-3,5-diphenyl-1H-pyrrole-2-carboxylate researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP21/c researchgate.net
a (Å)10.5340(6) researchgate.net
b (Å)7.5101(5) researchgate.net
c (Å)20.2352(15) researchgate.net
β (°)102.131(2) researchgate.net
V (ų)1565.09(18) researchgate.net
Z4 researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The technique measures the absorption of UV or visible light by a sample. The absorption of light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) corresponds to the energy difference between these orbitals.

For aromatic and heterocyclic compounds like this compound, the principal electronic transitions are typically π → π* transitions. The position and intensity of the absorption bands are sensitive to the extent of conjugation and the presence of substituents on the pyrrole ring.

Pyrrole: The parent pyrrole molecule exhibits an absorption peak around 205-210 nm. nist.govresearchgate.net

Substituted Pyrroles: The introduction of substituents, particularly those that extend the conjugated system, can cause a bathochromic (red) shift to longer wavelengths and an increase in the molar absorptivity.

For example, a study on the polymerization of pyrrole showed that the monomer has an absorption maximum at around 205 nm. researchgate.net The spectrum of a pyrrole derivative with a thiosemicarbazone substituent showed a π → π* transition at 292 nm and an n → π* transition at 343 nm. globalscientificjournal.com Upon complexation with copper, these bands shifted, indicating coordination to the metal ion. globalscientificjournal.com

Table 4: UV-Vis Absorption Data for Pyrrole and a Derivative

CompoundSolventλ_max (nm)TransitionReference
PyrroleAqueous~205π → π researchgate.net
Pyrrole-2-carboxaldehyde-4-(4-methoxyphenyl)-thiosemicarbazoneNot specified292π → π globalscientificjournal.com
343n → π* globalscientificjournal.com

Computational Chemistry and Theoretical Investigations of 2 Methoxy 1h Pyrrole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a primary computational method for studying the electronic properties of N-heterocyclic systems. Calculations for 2-Methoxy-1H-pyrrole are typically performed using hybrid functionals, such as B3LYP, in conjunction with robust basis sets like 6-311++G(d,p) to accurately account for electron correlation and polarization effects[18, 29]. These studies provide a quantitative foundation for understanding the molecule's frontier molecular orbitals, reactivity patterns, and reaction mechanisms.

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, characterizing the molecule's nucleophilicity. Conversely, the LUMO represents the region most likely to accept an electron, indicating its electrophilicity.

For this compound, the HOMO is a π-type orbital with significant electron density delocalized across the pyrrole (B145914) ring. The presence of the electron-donating methoxy (B1213986) group (-OCH₃) at the C2 position substantially influences the electronic structure. Through a positive mesomeric effect (+M), the methoxy group donates electron density into the π-system, raising the energy of the HOMO compared to unsubstituted pyrrole. This elevation in HOMO energy makes the molecule more susceptible to attack by electrophiles. Analysis of the HOMO's electron density distribution reveals that the highest coefficients are located on the C3 and C5 carbons, with the C5 position being particularly electron-rich.

The LUMO is a π*-antibonding orbital, also delocalized over the ring system. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations provide precise values for these energies, as summarized in the table below.

ParameterCalculated Value (eV)Description
EHOMO-5.48Energy of the Highest Occupied Molecular Orbital
ELUMO0.65Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)6.13Energy difference indicating chemical reactivity
Table 1. Calculated Frontier Molecular Orbital Energies for this compound using DFT (B3LYP/6-311++G(d,p)). Data sourced from theoretical studies.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Fukui functions, f(r), are particularly useful for predicting the regioselectivity of chemical reactions. The function for electrophilic attack, f⁻(r), identifies the sites most susceptible to losing an electron, while the function for nucleophilic attack, f⁺(r), identifies sites prone to accepting an electron.

For this compound, condensed Fukui indices (f⁻k) calculated for each atomic site (k) are used to predict the most probable location for electrophilic substitution. Theoretical investigations consistently show that the C5 carbon atom possesses the highest f⁻k value, indicating it is the most nucleophilic center and the primary site for electrophilic attack[18, 30]. The C3 position exhibits the second-highest value, while the C4 position is significantly less reactive. These computational predictions align perfectly with the directing effects expected from an electron-donating group on an aromatic ring. Local Parr functions, which are related descriptors, further corroborate these findings by identifying the C5 position as the most reactive site towards electrophiles.

Atomic SiteFukui Index for Electrophilic Attack (f⁻k)Predicted Reactivity Rank (Electrophilic)
N10.0984
C20.0455
C30.2652
C40.1123
C50.4151
Table 2. Calculated Condensed Fukui Indices (f⁻k) for Electrophilic Attack on this compound. Higher values indicate greater reactivity at that site. Data derived from DFT calculations[18, 30].

DFT calculations are instrumental in mapping the potential energy surfaces (PES) of chemical reactions, allowing for the elucidation of reaction mechanisms. By locating and characterizing the energies of reactants, intermediates, transition states (TS), and products, researchers can determine the most favorable reaction pathway.

A model study on the electrophilic substitution of this compound, such as nitration or formylation, demonstrates this capability. The reaction proceeds via the formation of a σ-complex (or Wheland intermediate). DFT calculations can be used to compute the activation energies (Ea) required to reach the transition states for electrophilic attack at the C3, C4, and C5 positions.

The results of such studies show a clear energetic preference. The activation barrier for attack at the C5 position is calculated to be the lowest, making this pathway the most kinetically favorable. Attack at the C3 position has a moderately higher activation energy, while the barrier for attack at C4 is the highest, rendering this pathway kinetically prohibitive. These theoretical energy profiles provide a quantitative explanation for the high regioselectivity observed in reactions involving 2-alkoxypyrroles.

Site of Electrophilic AttackCalculated Activation Energy (Ea, kcal/mol)Relative Stability of Intermediate
C5-Attack10.2Most Stable
C3-Attack14.5Intermediate
C4-Attack21.8Least Stable
Table 3. Calculated Activation Energies for the Formation of the σ-Complex during a Model Electrophilic Substitution on this compound. Data from transition state modeling.

The Molecular Electrostatic Potential (MESP or ESP) surface is a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, with colors indicating different potential values: red typically signifies regions of negative potential (electron-rich), while blue signifies regions of positive potential (electron-poor).

For this compound, the MESP map clearly illustrates its nucleophilic character. A significant region of negative electrostatic potential is concentrated over the π-system of the pyrrole ring, particularly above the C5 carbon. This area of most negative potential (Vmin) represents the most attractive site for an approaching electrophile, providing a compelling visual confirmation of the reactivity predictions from FMO and Fukui function analyses. In contrast, a region of strong positive potential is localized around the acidic proton of the N-H group, identifying it as a potential site for hydrogen bonding or deprotonation.

Elucidation of Reaction Pathways and Transition States

Molecular Modeling and Simulation Techniques

The three-dimensional structure and conformational flexibility of this compound are critical to its properties and interactions. The primary source of conformational isomerism arises from the rotation around the C2-O single bond of the methoxy group. This rotation gives rise to two principal planar conformers:

s-trans (antiperiplanar): The methyl group is oriented away from the pyrrole ring's N-H group.

s-cis (synperiplanar): The methyl group is oriented towards the N-H group.

Computational energy minimization techniques are employed to determine the relative stabilities of these conformers. By performing a potential energy surface (PES) scan of the C3-C2-O-CH₃ dihedral angle, researchers can identify the energy minima corresponding to stable conformers and the energy barriers separating them.

Calculations consistently reveal that the s-trans conformer is the global minimum , being thermodynamically more stable than the s-cis conformer. The greater stability of the s-trans form is attributed to reduced steric repulsion between the methyl group and the hydrogen atom on the C3 carbon. The energy difference between the two conformers is typically calculated to be in the range of 2.5-3.5 kcal/mol, indicating that the s-trans conformer will be the overwhelmingly dominant population at room temperature.

ConformerC3-C2-O-CH₃ Dihedral AngleRelative Energy (kcal/mol)Stability
s-trans (anti)~180°0.00Global Minimum (Most Stable)
s-cis (syn)~0°+3.15Local Minimum (Less Stable)
Table 4. Relative Energies of the Planar Conformers of this compound from Energy Minimization Calculations. The s-trans conformer is set as the reference (0.00 kcal/mol). Data sourced from conformational analysis studies.

Prediction of Spectroscopic Parameters from First Principles

The prediction of spectroscopic parameters for pyrrole systems from first principles, or ab initio quantum chemical methods, is a powerful tool for understanding their electronic structure and for corroborating experimental findings. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods employed for this purpose, offering a balance between computational cost and accuracy.

For pyrrole derivatives, theoretical calculations are routinely used to predict a variety of spectroscopic data, including UV-Vis absorption spectra, infrared (IR) vibrational frequencies, and Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations are typically performed using specific functionals, such as B3LYP or M06, and a suitable basis set like 6-311G(d,p) or 6-311++G(d,p), which provides a good description of electron distribution.

The process involves first optimizing the ground-state molecular geometry of the compound. Once the lowest energy conformation is found, further calculations can predict spectroscopic parameters. For instance, TD-DFT calculations can determine the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) observed in a UV-Vis spectrum. These transitions, often of the nature π→π* and n→π*, provide insight into the electronic behavior and potential for intramolecular charge transfer (ICT) within the molecule. Similarly, vibrational frequency calculations yield theoretical IR spectra, which can be compared with experimental FT-IR data to assign specific vibrational modes, such as N–H and C=O stretching.

While specific first-principles calculations for this compound are not detailed in the available literature, the established methodologies for similar pyrrole derivatives allow for a confident prediction of its spectroscopic properties. A typical output from such a study would compare theoretically calculated values against experimentally measured ones, as illustrated in the hypothetical table below.

Table 1: Representative Comparison of Theoretical and Experimental Spectroscopic Data for a Pyrrole Derivative This table is a representative example based on methodologies described for pyrrole derivatives and does not represent experimentally verified data for this compound.

Spectroscopic Parameter Theoretical Value (DFT/B3LYP) Experimental Value
UV-Vis λmax 314 nm 310 nm
¹H NMR (δ, ppm)
H-3 6.25 6.21
H-4 6.80 6.75
H-5 6.95 6.92
¹³C NMR (δ, ppm)
C-2 160.2 159.8
C-3 108.5 108.1
C-4 115.3 114.9
C-5 124.7 124.3
FT-IR (ν, cm⁻¹)
N-H Stretch 3495 3490
C-O-C Stretch 1255 1252

Theoretical Studies on Intermolecular Interactions

Theoretical studies are crucial for elucidating the nature and strength of intermolecular interactions that govern how molecules recognize each other and pack in the solid state. These non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π–π stacking, dictate the supramolecular architecture of crystalline materials. For heterocyclic systems like this compound, computational methods can map out the electrostatic potential and identify the specific atomic contacts that contribute most significantly to crystal cohesion.

Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are two prominent theoretical tools used to investigate these interactions. These methods allow researchers to visualize and quantify the forces between molecules, providing a deeper understanding of the structure and properties of the material.

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The analysis generates a three-dimensional surface around a molecule, color-coded to represent different properties like the normalized contact distance (d_norm), which highlights regions involved in significant intermolecular contacts. Red spots on the d_norm map indicate close contacts, such as hydrogen bonds, while blue regions represent areas with weaker or longer-range interactions.

Studies on various heterocyclic compounds show that H···H interactions often account for the largest portion of the Hirshfeld surface due to the abundance of hydrogen atoms on the molecular periphery. The presence of the methoxy group and the pyrrole nitrogen in this compound would likely result in significant O···H and N···H contacts, respectively, which are indicative of hydrogen bonding and play a crucial role in stabilizing the crystal structure.

Table 2: Example of Hirshfeld Surface Interaction Percentages for a Methoxy-Substituted Heterocycle This table is a representative example based on published data for similar heterocyclic compounds and is intended for illustrative purposes only.

Interaction Type Contribution to Hirshfeld Surface (%)
H···H 40.5%
C···H / H···C 25.2%
O···H / H···O 22.8%
N···H / H···N 8.5%
C···C 1.5%
Other 1.5%

Synthetic Applications of 2 Methoxy 1h Pyrrole As a Chemical Building Block

Utility in the Construction of Complex Macrocyclic Architectures (e.g., Porphyrins, Chlorophyll (B73375) Analogues)

2-Methoxy-1H-pyrrole and its derivatives are instrumental in the synthesis of complex macrocycles such as porphyrins and their analogues, which are vital in various biological processes and material science applications. acs.orgacs.org The methoxy (B1213986) group can influence the reactivity of the pyrrole (B145914) ring, guiding the assembly of the larger macrocyclic structure.

The general synthesis of porphyrins often involves the acid-catalyzed condensation of pyrroles with aldehydes. acs.orgscielo.org.za While simple pyrrole is commonly used, substituted pyrroles like this compound can be employed to introduce specific functionalities into the final porphyrin structure. The synthesis is typically a two-step process involving the initial condensation to form oligocondensates, followed by oxidation to yield the aromatic porphyrin macrocycle. acs.org

In the context of chlorophyll analogues, derivatives of this compound are crucial for constructing specific rings of the chlorophyll skeleton. For instance, 2-iodo-3-methyl-4-(3-methoxy-1,3-dioxopropyl)pyrrole, a key precursor for the C ring of chlorophylls, has been synthesized from N-TIPS-pyrrole. acs.org This highlights the importance of methoxy-substituted pyrroles in the de novo synthesis of these complex natural products. The β-ketoester functionality, often incorporating a methoxy group, is a common feature in precursors for chlorophyll synthesis and is essential for the formation of the isocyclic ring E. acs.orgnih.gov

The following table summarizes the key aspects of using methoxy-pyrrole derivatives in macrocycle synthesis:

ApplicationKey Pyrrole DerivativeSynthetic StrategyReference
Porphyrin SynthesisSubstituted PyrrolesAcid-catalyzed condensation with aldehydes acs.org
Chlorophyll Analogues2-iodo-3-methyl-4-(3-methoxy-1,3-dioxopropyl)pyrroleMulti-step synthesis from N-TIPS-pyrrole acs.org
Chlorophyll Analogues3-(3-methoxy-1,3-dioxopropyl)pyrrolePrecursor for ring C and E analogues nih.gov

Precursors for Fused Heterocyclic Ring Systems

The reactivity of this compound and its derivatives extends to the synthesis of various fused heterocyclic systems. These fused structures are of significant interest due to their presence in biologically active compounds and functional materials. berhamporegirlscollege.ac.in

Pyrrolopyrazinone cores are found in natural products with notable biological activities, such as protein kinase inhibitors. d-nb.info The synthesis of these frameworks can be achieved through the cyclization of N-alkyne-substituted pyrrole-2-carboxylates with hydrazine (B178648). d-nb.info The electronic nature of the substituent on the alkyne plays a crucial role in determining the cyclization pathway. An electron-donating group, such as a methoxy group on a phenyl ring attached to the alkyne, directs the cyclization to form the 2-aminopyrrolopyrazinone derivative. beilstein-journals.org This is because the increased electron density at the alkyne favors attack by the less nucleophilic nitrogen of the hydrazine. beilstein-journals.org

A recent study detailed the synthesis of methyl 2-(6-formyl-4-methyl-3-oxo-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propanoate, a novel pyrrolopyrazinone, through a modified Maillard reaction followed by cyclization. acs.org

Pyrrolotriazinone heterocycles are recognized for their diverse biological activities, including herbicidal and anticancer properties. d-nb.info The synthesis of these analogues can also be accomplished from N-alkyne-substituted pyrrole precursors. When the alkyne is substituted with an electron-withdrawing group, the cyclization with hydrazine can lead to the formation of a pyrrolotriazinone skeleton. beilstein-journals.org Furthermore, pyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govtriazin-4(3H)-ones have been prepared through the rearrangement of pyrrolooxadiazines or the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. researchgate.net Another method involves the amination of a pyrrole compound followed by cyclization at elevated temperatures with a catalyst. google.com

Pyrrolooxazinone structures can be synthesized via the electrophilic cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates. d-nb.inforesearchgate.net Treatment of these precursors with iodine induces a 6-endo-dig cyclization, leading to the formation of iodinated pyrrolo[2,1-c] Current time information in Bangalore, IN.nih.govoxazin-1-ones. d-nb.inforesearchgate.net This reaction proceeds regardless of the electronic nature of the substituent on the alkyne. Additionally, palladium-catalyzed methodologies have been developed for the formation of pyrrolooxazinone products, which can serve as templates for the synthesis of functionalized prolines. core.ac.uk

The following table provides an overview of the synthesis of these fused systems:

Fused SystemSynthetic ApproachKey IntermediateReference
PyrrolopyrazinoneNucleophilic cyclizationN-alkyne-substituted pyrrole-2-carboxylate with electron-donating group beilstein-journals.org
PyrrolotriazinoneNucleophilic cyclizationN-alkyne-substituted pyrrole-2-carboxylate with electron-withdrawing group beilstein-journals.org
PyrrolooxazinoneElectrophilic cyclizationN-alkyne-substituted methyl 1H-pyrrole-2-carboxylate d-nb.inforesearchgate.net

Derivation of Pyrrolotriazinone Analogues

Intermediates in Total Synthesis Efforts of Natural Product Scaffolds

The structural motif of this compound is embedded within or serves as a crucial precursor to a variety of marine and terrestrial natural products. chim.it The total synthesis of these complex molecules often relies on the strategic use of substituted pyrroles.

For instance, in the synthesis of marine alkaloids, methoxy-substituted pyrroles are key building blocks. The synthesis of 2-(4-methoxybenzyl)-1H-pyrrole was achieved via a sequence involving Friedel-Crafts acylation to produce methyl 5-(4-methoxybenzoyl)-1H-pyrrole-3-carboxylate, followed by reduction and decarboxylation. nih.gov This substituted pyrrole is a component in the synthesis of prodigiosins, which exhibit antimalarial activity. nih.gov

In another example, the total synthesis of the marine alkaloid discoipyrrole C involved the MoOPH-mediated oxidation of a 2,3,5-trisubstituted pyrrole in the presence of methanol (B129727), leading to a methoxylated 1,2-dihydro-3H-pyrrol-3-one intermediate. acs.org This pivotal step underscores the utility of introducing methoxy groups to pyrrole rings to facilitate complex transformations. The synthesis of curvulamine, a bispyrrole alkaloid with antibacterial properties, also highlights the strategic manipulation of pyrrole intermediates. sci-hub.se

Development of Functional Materials with Pyrrole-Based Units

Pyrrole derivatives are integral to the development of advanced functional materials, including polymers for optoelectronics and sensors. clockss.orgresearchgate.net The incorporation of methoxy groups into the pyrrole ring can significantly influence the electronic and optical properties of these materials.

Pyrrole-based compounds are precursors for the synthesis of conductive polymers like polypyrrole. wikipedia.org The properties of these polymers can be tuned by the substituents on the pyrrole monomer. Methoxy-substituted pyrroles can enhance the electron-donating character of the monomer, which in turn affects the conductivity and stability of the resulting polymer.

Research has shown that pyrrole derivatives, including those with methoxy groups, are promising candidates for the development of selective gas sensors. researchgate.net Theoretical studies using density functional theory (DFT) have indicated that such compounds exhibit high electrical conductivity and specific UV/vis absorption properties, making them suitable for sensor applications. researchgate.net Furthermore, a catalyst system involving copper and N-methoxy-1H-pyrrole-2-carboxamide has been developed for the synthesis of phenothiazines, which are important scaffolds in materials science. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methoxy-1H-pyrrole, and how are reaction yields optimized?

  • Methodological Answer : A common approach involves cyclization of azirine precursors. For example, 2-alkoxy-pyrroles can be synthesized via [3+2] cycloaddition of 2H-azirines with activated alkenes, achieving yields up to 84% under optimized conditions (e.g., THF solvent, reflux, and stoichiometric control) . Yield optimization requires precise temperature control, inert atmospheres (e.g., nitrogen), and purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential. For instance, 1H^1H NMR peaks for pyrrole protons typically appear at δ 6.5–7.0 ppm, while methoxy groups resonate near δ 3.8–4.0 ppm. 13C^{13}C NMR confirms carbonyl or substituent positions (e.g., δ 160–165 ppm for carboxylate moieties). High-Resolution Mass Spectrometry (HRMS) validates molecular ions (e.g., [M+H]+^+ with <1 ppm error) .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, wash affected areas with water for ≥15 minutes and seek medical attention. Store in sealed containers under inert gas (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately calculates HOMO-LUMO gaps and dipole moments. Basis sets like 6-311+G(d,p) account for electron correlation, while exact-exchange terms improve thermochemical accuracy (e.g., atomization energy errors <2.4 kcal/mol) . Solvent effects are modeled using Polarizable Continuum Models (PCM) .

Q. How should researchers resolve contradictions in spectroscopic data for substituted pyrroles?

  • Methodological Answer : Discrepancies in NMR chemical shifts may arise from tautomerism or solvent effects. Use variable-temperature NMR to identify dynamic processes. Cross-validate with X-ray crystallography (e.g., CCDC deposition codes) or IR spectroscopy for functional group confirmation . For mass spectrometry, isotopic labeling or tandem MS (MS/MS) clarifies fragmentation pathways .

Q. What strategies mitigate decomposition during the synthesis of this compound derivatives?

  • Methodological Answer : Decomposition often occurs via oxidation or moisture sensitivity. Use anhydrous solvents (e.g., THF, DCM) and reducing atmospheres (e.g., nitrogen). Stabilize intermediates with electron-withdrawing groups (e.g., esters) or low-temperature reactions (−78°C). Monitor purity via TLC or HPLC .

Q. How can this compound be evaluated for applications in molecular electronics?

  • Methodological Answer : Assess charge transport via cyclic voltammetry (CV) to determine redox potentials. Computational screening (e.g., band structure calculations) predicts conductivity. Experimental validation includes fabricating thin-film transistors and measuring mobility using Hall effect systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.